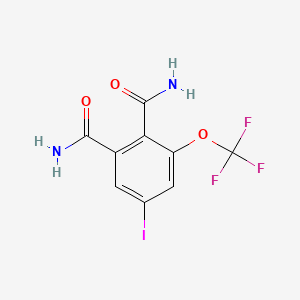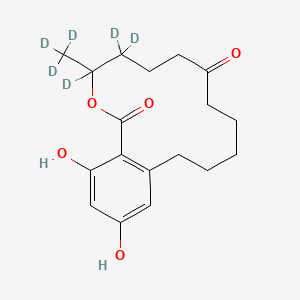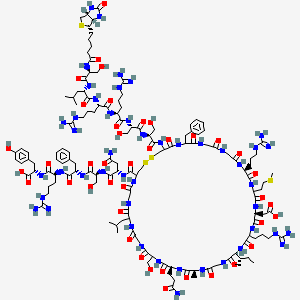![molecular formula C9H13NO3 B15292417 2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain. This compound is structurally related to adrenaline and is known for its significant biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of catechol with epichlorohydrin to form a glycidyl ether, which is then reacted with methylamine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced catecholamines.
Substitution: Various substituted catecholamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The compound exerts its effects by interacting with adrenergic receptors in the body. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses such as increased heart rate and vasodilation. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adrenaline: Structurally similar but with different stereochemistry.
Noradrenaline: Similar structure but lacks the methyl group on the aminoethyl side-chain.
Dopamine: Similar catechol structure but with a different side-chain
Uniqueness
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring and the presence of the methylamino group, which imparts distinct biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-[1-hydroxy-2-(methylamino)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9-13H,5H2,1H3 |
InChI-Schlüssel |
UIGKIOMMZCWJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=C(C=CC(=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


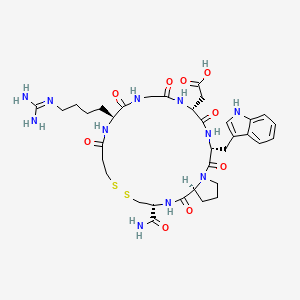
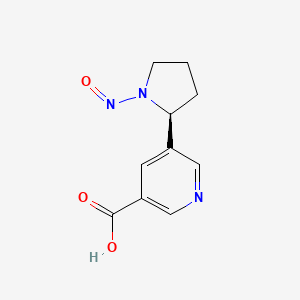
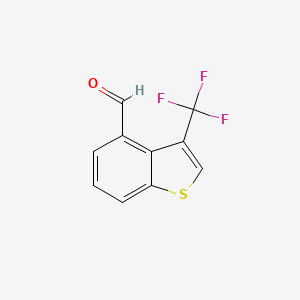
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
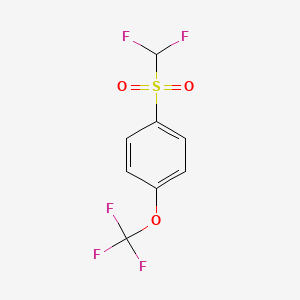
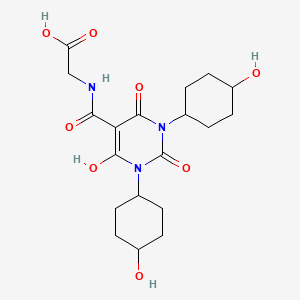
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
